molecular formula C22H20N2O3 B11506156 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11506156
M. Wt: 360.4 g/mol
InChI Key: PHUUOYKHERLCHD-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of an indole derivative with a chromene derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the chromene and the amine group of the indole .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the chromene moiety can yield dihydrochromene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromene moiety may also contribute to the compound’s biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of indole and chromene moieties, which may confer distinct biological and chemical properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-13-6-5-8-17-16(14(2)24-20(13)17)10-11-23-21(25)18-12-15-7-3-4-9-19(15)27-22(18)26/h3-9,12,24H,10-11H2,1-2H3,(H,23,25)

InChI Key

PHUUOYKHERLCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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